(1R,2S,3R)-Aprepitant

説明

特性

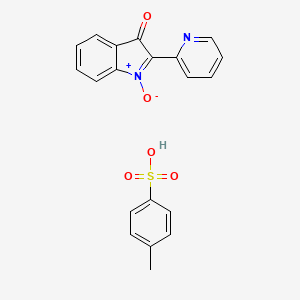

IUPAC Name |

4-methylbenzenesulfonic acid;1-oxido-2-pyridin-2-ylindol-1-ium-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2.C7H8O3S/c16-13-9-5-1-2-7-11(9)15(17)12(13)10-6-3-4-8-14-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPTYEXNPWSTOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(=O)C(=[N+]2[O-])C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1R,2S,3R)-Aprepitant: A Technical Guide to its Mechanism of Action in the Central Nervous System

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aprepitant is a potent and highly selective, non-peptide antagonist of the neurokinin-1 (NK-1) receptor. Its primary therapeutic application in the central nervous system (CNS) is the prevention of chemotherapy-induced and postoperative nausea and vomiting (CINV and PONV, respectively). This is achieved by blocking the binding of the endogenous ligand, Substance P (SP), to NK-1 receptors in critical brainstem regions involved in the emetic reflex. Beyond its antiemetic properties, preclinical evidence demonstrates that aprepitant modulates neuroinflammatory pathways by inhibiting the activation of JNK and p38 MAPK and the subsequent NF-κB signaling cascade. This technical guide provides an in-depth review of the molecular mechanisms, downstream signaling effects, quantitative pharmacology, and key experimental methodologies used to characterize the CNS action of (1R,2S,3R)-Aprepitant.

Core Mechanism of Action: Neurokinin-1 Receptor Antagonism

The fundamental mechanism of aprepitant in the CNS is its competitive antagonism at the G-protein coupled NK-1 receptor.[1][2] The endogenous ligand for this receptor is Substance P, a neuropeptide widely distributed in the central and peripheral nervous systems that plays a significant role in pain transmission, inflammation, mood, and the emetic reflex.[1][2][3]

Aprepitant crosses the blood-brain barrier and occupies brain NK-1 receptors.[4] Positron Emission Tomography (PET) studies in humans and animals have confirmed its ability to penetrate the CNS and bind to NK-1 receptors in key areas such as the brainstem's vomiting center (the area postrema and the nucleus tractus solitarius).[1][2][3] By physically blocking the binding site, aprepitant prevents Substance P from initiating the downstream signaling cascade that would otherwise lead to neuronal excitation and the physiological responses associated with nausea and vomiting.[1][5] It is highly selective for the NK-1 receptor with little to no affinity for serotonin (5-HT3), dopamine, or corticosteroid receptors, which are the targets of other antiemetic agents.[3] This selectivity contributes to its distinct therapeutic profile, particularly in delayed-phase CINV where Substance P is a key mediator.

Intracellular Signaling Pathways

Canonical Gq-Protein Coupled Pathway

Substance P binding to the NK-1 receptor primarily activates the Gq alpha subunit of its associated G-protein. This initiates a well-defined signaling cascade:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6]

-

Protein Kinase C (PKC) Activation: The rise in intracellular Ca2+ and the presence of DAG recruits and activates PKC, which then phosphorylates numerous downstream target proteins, leading to neuronal excitation.

Aprepitant, by preventing the initial SP-NK-1R binding, effectively halts this entire sequence, preventing the rise in intracellular calcium and subsequent neuronal activation.

Modulation of Inflammatory MAPK/NF-κB Pathways

Beyond the canonical Gq pathway, NK-1 receptor activation is implicated in neuroinflammatory processes, particularly through the activation of microglia in the CNS.[7] Preclinical studies have shown that aprepitant can suppress inflammatory signaling by inhibiting key mitogen-activated protein kinases (MAPKs).[1][4][7]

Specifically, aprepitant has been demonstrated to:

-

Inhibit JNK and p38 Phosphorylation: It significantly reduces the phosphorylation (activation) of c-Jun N-terminal kinase (JNK) and p38 MAPK in activated microglia.[1][4][7]

-

Suppress NF-κB Activation: The activation of JNK and p38 is upstream of the nuclear factor-kappa B (NF-κB) signaling pathway.[7] Aprepitant treatment prevents the translocation of the NF-κB p65 subunit to the nucleus.[4][7]

-

Reduce Pro-inflammatory Cytokines: By inhibiting the NF-κB pathway, aprepitant downregulates the expression and release of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[4][7]

This anti-inflammatory mechanism may contribute to its potential analgesic effects and suggests a broader therapeutic utility in CNS disorders with a neuroinflammatory component.[7]

Quantitative Pharmacological Data

The potency and selectivity of aprepitant have been quantified through various in vitro and in vivo methods. The data underscore its high affinity for the human NK-1 receptor.

| Parameter | Value | Method / Species | Reference |

| IC₅₀ | 0.1 nM | Radioligand Binding Assay / Human cloned NK-1R | [8][9] |

| Selectivity | >3,000-fold vs. NK-3R; >45,000-fold vs. NK-2R | Radioligand Binding Assay / Human cloned receptors | [9] |

| EC₅₀ (Occupancy) | ~5.5 ng/mL (plasma) | PET Imaging with [¹⁸F]FE-SPA-RQ / Gerbil | [5] |

| 50% Occupancy | ~10 ng/mL (plasma) | PET Imaging with [¹⁸F]SPA-RQ / Human | [6] |

| ≥90% Occupancy | ~100 ng/mL (plasma) | PET Imaging with [¹⁸F]SPA-RQ / Human | [6] |

| IC₅₀ (Anti-proliferative) | 11.76 µM (GBC-SD cells)15.32 µM (NOZ cells) | MTT Assay / Gallbladder Cancer Cell Lines | [10] |

Key Experimental Protocols

In Vitro: Competitive Radioligand Binding Assay

This assay quantifies the affinity of aprepitant for the NK-1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Objective: To determine the inhibitory constant (Ki) or IC₅₀ of aprepitant at the NK-1 receptor.

-

Materials:

-

Membrane preparations from cells stably expressing the human NK-1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity NK-1 receptor ligand, such as ¹²⁵I-labeled Substance P.

-

Assay Buffer: Typically a HEPES buffer (pH 7.4) containing MgCl₂, CaCl₂, bovine serum albumin (BSA), and protease inhibitors like bacitracin.

-

Unlabeled Competitors: Unlabeled Substance P (for defining non-specific binding) and serial dilutions of aprepitant.

-

Glass fiber filter plates and a cell harvester.

-

-

Methodology:

-

Assay Setup: In a 96-well plate, membrane preparations are incubated with a fixed concentration of the radioligand.

-

Competition: Separate wells receive either buffer (for total binding), a saturating concentration of unlabeled Substance P (for non-specific binding), or increasing concentrations of aprepitant.

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium (e.g., 60-180 minutes at 4°C or room temperature).

-

Filtration: The contents of each well are rapidly filtered through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Filters are washed with ice-cold buffer.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted as percent specific binding versus the log concentration of aprepitant, and an IC₅₀ value is determined using non-linear regression.

-

In Vivo: PET Imaging for Receptor Occupancy

PET imaging allows for the non-invasive quantification of NK-1 receptor occupancy by aprepitant in the living brain, providing a crucial link between drug dosage, plasma concentration, and target engagement.

-

Objective: To measure the percentage of NK-1 receptors occupied by aprepitant at therapeutic doses.

-

Materials:

-

Methodology:

-

Baseline Scan: A baseline PET scan is performed following the injection of the radiotracer to measure the baseline receptor density (binding potential).

-

Drug Administration: Subjects are administered a specific dose of aprepitant.

-

Post-Dose Scan: After a defined period (e.g., 24 hours post-dose to measure trough occupancy), a second PET scan is conducted with the same radiotracer.[6]

-

Blood Sampling: Serial blood samples are taken to determine the plasma concentration of aprepitant over time.

-

Image Analysis:

-

Regions of Interest (ROIs) are drawn on the PET images, specifically targeting areas with high NK-1 receptor density (e.g., striatum) and a reference region with negligible receptor density (e.g., cerebellum).[6]

-

The ratio of radiotracer uptake in the target region versus the reference region is calculated for both baseline and post-dose scans.

-

-

Occupancy Calculation: Receptor occupancy is calculated as the percentage reduction in specific binding of the radiotracer after aprepitant administration compared to the baseline scan. This value is then correlated with the measured plasma drug concentration.[6]

-

Ex Vivo: Whole-Cell Patch-Clamp of DRG Neurons

This electrophysiological technique is used to measure how aprepitant affects the excitability of sensory neurons, which is relevant to its potential role in pain modulation.

-

Objective: To determine if aprepitant alters neuronal membrane properties and firing in response to stimuli.

-

Materials:

-

Methodology:

-

Cell Preparation: DRG neurons are acutely dissociated and plated on coverslips.[14]

-

Pipette Formation: A glass micropipette with a fine tip (resistance of 3-7 MΩ) is filled with an internal solution mimicking the intracellular environment.[15]

-

Seal Formation: The pipette is carefully guided to the surface of a single DRG neuron. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette, allowing direct electrical access to the cell's interior.

-

Recording:

-

Current-Clamp Mode: The current injected into the neuron is controlled, and changes in the membrane potential (voltage) are measured. This is used to assess resting membrane potential and action potential firing in response to depolarizing current steps.

-

Voltage-Clamp Mode: The membrane potential is held at a constant value, and the ionic currents flowing across the membrane are measured.

-

-

Drug Application: Aprepitant is applied to the bath solution, and recordings are repeated to measure its effect on neuronal excitability, either at baseline or after stimulation with an NK-1 agonist.

-

Conclusion

The mechanism of action of this compound in the central nervous system is centered on its high-affinity, selective antagonism of the NK-1 receptor. This action directly blocks Substance P-mediated Gq signaling in the brain's emetic centers, providing a robust antiemetic effect. Furthermore, emerging evidence from preclinical models indicates that aprepitant also modulates neuroinflammatory signaling pathways, including JNK, p38 MAPK, and NF-κB. This secondary mechanism suggests a broader therapeutic potential for aprepitant in CNS disorders where neuroinflammation is a contributing factor. The quantitative data from binding assays and PET imaging confirm potent target engagement at clinically relevant doses, validating its mechanism for drug development professionals.

References

- 1. Frontiers | Aprepitant Inhibits JNK and p38/MAPK to Attenuate Inflammation and Suppresses Inflammatory Pain [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Aprepitant Inhibits JNK and p38/MAPK to Attenuate Inflammation and Suppresses Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of Central Substance P Receptor Occupancy by Aprepitant Using Small Animal Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human positron emission tomography studies of brain neurokinin 1 receptor occupancy by aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aprepitant Inhibits JNK and p38/MAPK to Attenuate Inflammation and Suppresses Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aprepitant inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 12. researchgate.net [researchgate.net]

- 13. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

(1R,2S,3R)-Aprepitant: A Comprehensive Technical Guide on its Binding Affinity and Selectivity for the NK1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2S,3R)-Aprepitant is a potent and highly selective, non-peptide antagonist of the human neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) for which Substance P (SP) is the preferred endogenous ligand.[1][2] This technical guide provides an in-depth analysis of the binding affinity and selectivity of aprepitant for the NK1 receptor. It includes a compilation of quantitative binding data, detailed experimental protocols for assessing receptor binding and functional antagonism, and a review of the NK1 receptor signaling pathways modulated by aprepitant. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of neurokinin pharmacology and the development of NK1 receptor-targeted therapeutics.

Introduction

The Substance P/NK1 receptor system is implicated in a wide array of physiological and pathophysiological processes, including emesis, pain transmission, inflammation, and affective disorders.[3][4] Aprepitant, the first clinically approved NK1 receptor antagonist, has demonstrated significant efficacy in the prevention of chemotherapy-induced and postoperative nausea and vomiting.[2][4] Its therapeutic utility is rooted in its high affinity and selectivity for the NK1 receptor, which effectively blocks the downstream signaling cascades initiated by Substance P.[1] Understanding the precise molecular interactions and functional consequences of aprepitant binding is crucial for the rational design of novel NK1 receptor antagonists with improved pharmacological profiles.

Binding Affinity and Selectivity of this compound

The affinity of aprepitant for the NK1 receptor has been extensively characterized using various in vitro assay systems. The most common metrics used to quantify this interaction are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).

Quantitative Binding Data

The following tables summarize the binding affinity and selectivity of aprepitant for the human NK1 receptor.

| Parameter | Value (nM) | Assay System | Reference |

| IC50 | 0.1 | Radioligand binding assay (human cloned NK1R) | [1] |

| Ki | 0.12 | Inhibitory constant | [5] |

Table 1: Binding Affinity of Aprepitant for the Human NK1 Receptor

Aprepitant exhibits remarkable selectivity for the NK1 receptor over other members of the tachykinin receptor family, namely the NK2 and NK3 receptors.

| Receptor Subtype | IC50 (nM) | Selectivity Fold (vs. NK1) | Reference |

| NK1 | 0.1 | - | [1] |

| NK2 | 4500 | 45,000 | [1] |

| NK3 | 300 | 3,000 | [1] |

Table 2: Selectivity Profile of Aprepitant for Human Tachykinin Receptors

Experimental Protocols

This section provides detailed methodologies for the characterization of aprepitant's interaction with the NK1 receptor.

Radioligand Competition Binding Assay

This assay determines the ability of an unlabeled compound (aprepitant) to compete with a radiolabeled ligand for binding to the NK1 receptor.

Objective: To determine the IC50 and Ki of aprepitant for the NK1 receptor.

Materials:

-

Membrane Preparation: Homogenates from cells or tissues expressing the human NK1 receptor (e.g., CHO or HEK293 cells stably transfected with the human NK1R gene, or rat brain homogenates).[6]

-

Radioligand: [³H]Substance P or other suitable high-affinity NK1 receptor radioligand.

-

Unlabeled Ligand: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.

-

Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Prepare cell or tissue membranes expressing the NK1 receptor according to standard protocols. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay Buffer.

-

Aprepitant at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M).

-

Radioligand at a fixed concentration (typically at or below its Kd).

-

Membrane preparation (e.g., 20-50 µg of protein per well).

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of an unlabeled NK1 receptor ligand (e.g., 1 µM unlabeled Substance P).

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the aprepitant concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Competition Binding Assay Workflow.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of aprepitant to inhibit the increase in intracellular calcium concentration induced by an NK1 receptor agonist.

Objective: To determine the functional antagonist potency of aprepitant at the NK1 receptor.

Materials:

-

Cell Line: A cell line stably expressing the human NK1 receptor and capable of signaling through the Gq pathway (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

-

NK1 Receptor Agonist: Substance P.

-

Aprepitant.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence Plate Reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) in assay buffer.

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Compound Addition:

-

Wash the cells with assay buffer to remove excess dye.

-

Add aprepitant at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

-

Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Inject the NK1 receptor agonist (Substance P) at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Immediately begin kinetic measurement of fluorescence intensity over time (e.g., every 1-2 seconds for 1-2 minutes).

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the peak fluorescence response as a function of the aprepitant concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of aprepitant that inhibits 50% of the agonist-induced calcium response.

-

Calcium Mobilization Functional Assay Workflow.

NK1 Receptor Signaling Pathways

The NK1 receptor is a class A GPCR that primarily couples to Gq and Gs heterotrimeric G proteins.[7][8] Aprepitant, as an antagonist, blocks the activation of these signaling pathways by Substance P.

Upon agonist binding, the NK1 receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G protein. This leads to the dissociation of the Gα subunit from the Gβγ dimer, both of which can then modulate the activity of downstream effector proteins.[3]

Gq-mediated Pathway:

-

Activation: Gαq activates phospholipase C (PLC).

-

Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[7]

-

DAG, along with Ca²⁺, activates protein kinase C (PKC).

-

PKC can then phosphorylate a variety of target proteins, leading to the activation of downstream signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2).[3]

-

Gs-mediated Pathway:

-

Activation: Gαs activates adenylyl cyclase.

-

Second Messenger: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Downstream Effects: cAMP activates protein kinase A (PKA), which in turn phosphorylates various cellular substrates, leading to diverse physiological responses.

NK1 Receptor Signaling Pathways and Aprepitant's Point of Intervention.

Conclusion

This compound is a highly potent and selective antagonist of the human NK1 receptor. Its high binding affinity, coupled with its profound selectivity over other tachykinin receptors, underscores its utility as a specific pharmacological tool and a successful therapeutic agent. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the field. A thorough understanding of aprepitant's molecular pharmacology is essential for the continued exploration of the Substance P/NK1 receptor system and the development of next-generation therapeutics targeting this important pathway.

References

- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Selective G protein signaling driven by substance P–neurokinin receptor dynamics: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 6. bu.edu [bu.edu]

- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

(1R,2S,3R)-Aprepitant Stereoisomers and Their Biological Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprepitant is a potent and selective antagonist of the human neurokinin-1 (NK1) receptor, a G protein-coupled receptor that mediates the biological effects of the neuropeptide Substance P.[1] Marketed under the brand name Emend®, it is a cornerstone of antiemetic therapy for patients undergoing highly emetogenic chemotherapy, effectively preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[2] The aprepitant molecule possesses three stereogenic centers, giving rise to a total of eight possible stereoisomers. The pharmacological activity of aprepitant is highly dependent on its stereochemistry, with only the (1R,2S,3R)-isomer exhibiting the desired high-affinity binding to the NK1 receptor and potent antagonist activity. This technical guide provides a comprehensive overview of the stereoisomers of aprepitant, their biological activity, and the experimental methodologies used for their characterization.

Stereochemistry of Aprepitant

Aprepitant, chemically named 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one, has three chiral centers leading to eight stereoisomers. These consist of four pairs of enantiomers. The separation of all eight stereoisomers has been achieved using chiral liquid chromatography.[3]

Table 1: Stereochemical Configurations of Aprepitant Isomers

| Diastereomeric Pair | Compound | Absolute Configuration (C1, C2, C3) |

| I | (1R,2S,3R)-Aprepitant (Active Isomer) | R, S, R |

| (1S,2R,3S)-Aprepitant | S, R, S | |

| II | (1R,2R,3R)-Aprepitant | R, R, R |

| (1S,2S,3S)-Aprepitant | S, S, S | |

| III | (1R,2S,3S)-Aprepitant | R, S, S |

| (1S,2R,3R)-Aprepitant | S, R, R | |

| IV | (1R,2R,3S)-Aprepitant | R, R, S |

| (1S,2S,3R)-Aprepitant | S, S, R |

Biological Activity and Structure-Activity Relationship

The biological activity of aprepitant is exquisitely sensitive to its stereoconfiguration. The (1R,2S,3R)-isomer is a potent and selective NK1 receptor antagonist with a reported IC50 value of 0.1 nM.[4] While extensive research has focused on the active isomer, there is a notable lack of publicly available quantitative data on the NK1 receptor binding affinity or functional activity of the other seven stereoisomers. It is widely understood that these other isomers are significantly less active or inactive, highlighting a stringent structure-activity relationship where the specific spatial arrangement of the substituents is critical for high-affinity binding to the NK1 receptor.

Table 2: Comparative Biological Activity of Aprepitant Stereoisomers at the NK1 Receptor

| Stereoisomer | NK1 Receptor Binding Affinity (Ki or IC50) | Functional Antagonist Activity |

| This compound | ~0.1 nM (IC50) [4] | Potent Antagonist |

| (1S,2R,3S)-Aprepitant | Data not publicly available | Presumed inactive or significantly less active |

| (1R,2R,3R)-Aprepitant | Data not publicly available | Presumed inactive or significantly less active |

| (1S,2S,3S)-Aprepitant | Data not publicly available | Presumed inactive or significantly less active |

| (1R,2S,3S)-Aprepitant | Data not publicly available | Presumed inactive or significantly less active |

| (1S,2R,3R)-Aprepitant | Data not publicly available | Presumed inactive or significantly less active |

| (1R,2R,3S)-Aprepitant | Data not publicly available | Presumed inactive or significantly less active |

| (1S,2S,3R)-Aprepitant | Data not publicly available | Presumed inactive or significantly less active |

NK1 Receptor Signaling Pathway

The NK1 receptor is a class A G protein-coupled receptor (GPCR). Its endogenous ligand, Substance P, is an undecapeptide involved in pain transmission, inflammation, and emesis. The binding of Substance P to the NK1 receptor primarily activates the Gq/11 family of G proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses. Aprepitant, as a competitive antagonist, binds to the NK1 receptor and prevents Substance P from initiating this signaling cascade.

References

Delving into the Core of Aprepitant's Efficacy: A Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of (1R,2S,3R)-Aprepitant, a potent and selective antagonist of the neurokinin-1 (NK1) receptor. Aprepitant is a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Understanding the intricate relationship between its chemical structure and biological activity is paramount for the development of novel, more effective NK1 receptor antagonists. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical pathways and workflows to facilitate further research and development in this therapeutic area.

Data Presentation: Unveiling the Structure-Activity Landscape

| Modification Position | Structural Change | Impact on NK1 Receptor Affinity (Ki or IC50) | Key Observations |

| C2-position (Acetal side chain) | Variation of the aryl group on the ethoxy moiety | Introduction of 3,5-bis(trifluoromethyl)phenyl group is optimal for high affinity. | The trifluoromethyl groups are believed to engage in favorable interactions within a hydrophobic pocket of the NK1 receptor. |

| Stereochemistry at the benzylic carbon | (R)-configuration is essential for high potency. | The (S)-epimer exhibits significantly lower affinity, highlighting the strict stereochemical requirements of the binding pocket. | |

| C3-position (Phenyl group) | Substitution on the phenyl ring | A 4-fluoro substitution is well-tolerated and can enhance metabolic stability. | Other substitutions are generally less favorable, suggesting a specific steric and electronic requirement at this position. |

| Stereochemistry at the C3 carbon | (S)-configuration is crucial for optimal binding. | The cis-relationship between the C2 and C3 substituents on the morpholine ring is a key feature of high-affinity ligands. | |

| N4-position (Morpholine nitrogen) | Nature of the substituent | A methyl group bearing a 3-oxo-1,2,4-triazol-5-yl moiety significantly improves oral bioavailability. | This modification reduces the basicity of the morpholine nitrogen, which is a common strategy to enhance pharmacokinetic properties. |

| Linker length and composition | Variations can modulate potency and pharmacokinetic properties. | This position is a common site for modification to attach linkers for radiolabeling or to alter solubility. |

Experimental Protocols: Methodologies for Evaluation

The following are detailed methodologies for key experiments cited in the evaluation of Aprepitant and its analogues.

NK1 Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity (Ki) of a test compound for the human NK1 receptor.

-

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human NK1 receptor.

-

Radioligand: [³H]-Substance P.

-

Test Compound: Aprepitant analogue.

-

Buffers:

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Instrumentation: Scintillation counter, filtration apparatus.

-

-

Protocol:

-

Membrane Preparation:

-

Culture NK1R-expressing cells to confluency.

-

Harvest the cells and homogenize them in an ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of [³H]-Substance P to each well.

-

Add increasing concentrations of the test compound (or vehicle for total binding, and a high concentration of unlabeled Substance P for non-specific binding).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with an ice-cold buffer to remove non-specifically bound radioactivity.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Functional Assay: Measurement of Intracellular Calcium Mobilization

This assay assesses the functional antagonist activity of a compound by measuring its ability to inhibit Substance P-induced increases in intracellular calcium.

-

Materials:

-

Cell Line: HEK293 cells stably expressing the human NK1 receptor.

-

Fluorescent Dye: Fluo-4 AM.

-

Agonist: Substance P.

-

Test Compound: Aprepitant analogue.

-

Buffers: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

-

-

Protocol:

-

Cell Preparation:

-

Plate the NK1R-expressing cells in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.

-

Load the cells with Fluo-4 AM dye in HBSS for 1 hour at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound in HBSS.

-

Add the test compound dilutions to the respective wells of the cell plate and pre-incubate for 15-30 minutes at 37°C.

-

Place the cell plate in the fluorescence plate reader and record a baseline fluorescence reading.

-

Add a solution of Substance P (at a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously using the automated injector.

-

Record the fluorescence intensity over time.

-

-

Data Analysis:

-

Measure the peak fluorescence response for each well.

-

Plot the response as a percentage of the control (Substance P alone) against the concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis.

-

-

In Vivo Model: Cisplatin-Induced Emesis in Ferrets

This model evaluates the in vivo efficacy of an NK1 receptor antagonist in preventing chemotherapy-induced emesis.

-

Animals: Male ferrets.

-

Materials:

-

Emetogen: Cisplatin.

-

Test Compound: Aprepitant analogue.

-

Vehicle: Appropriate vehicle for drug administration (e.g., saline, PEG400).

-

-

Protocol:

-

Acclimatization: Acclimatize ferrets to the experimental conditions.

-

Drug Administration: Administer the test compound or vehicle to the ferrets via the desired route (e.g., oral, intravenous) at a specified time before the cisplatin challenge.

-

Cisplatin Challenge: Administer a single dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally or intravenously).

-

Observation: Observe the animals continuously for a defined period (e.g., 4-8 hours for the acute phase, and up to 72 hours for the delayed phase) and record the number of retches and vomits.

-

Data Analysis:

-

Compare the number of emetic episodes in the test compound-treated groups to the vehicle-treated control group.

-

Calculate the percentage inhibition of emesis for each dose of the test compound.

-

Determine the ED50 value (the dose of the compound that produces 50% of the maximal anti-emetic effect).

-

-

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of Aprepitant analogues.

A Technical Guide to In Vivo and In Vitro Models for Studying Aprepitant's Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the established in vivo and in vitro models used to investigate the pharmacological effects of Aprepitant. While this document focuses on the well-characterized, clinically approved stereoisomer of Aprepitant, it is noteworthy that various other isomers exist and may be available as research tools.[1][2] The primary mechanism of Aprepitant is the selective antagonism of the Neurokinin-1 (NK1) receptor, which prevents the binding of its natural ligand, Substance P.[3][4][5] This action is the foundation for its potent antiemetic properties, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[3][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters of Aprepitant's activity in various preclinical models. This data is essential for experimental design and interpretation of results.

| Parameter | Value | Receptor/Model | Reference |

| IC₅₀ | 0.1 nM | Human NK1 Receptor | [7][8] |

| Kᵈ | 19 pM | Human NK1 Receptor | |

| IC₅₀ | 31.4 µM | BT-474 Breast Cancer Cell Line | [9] |

| IC₅₀ | 35.6 µM | MCF-7 Breast Cancer Cell Line | [9] |

| IC₅₀ | 29.5 µM | MDA-MB-468 Breast Cancer Cell Line | [9] |

| IC₅₀ | 40.8 µM | MT-3 Breast Cancer Cell Line | [9] |

Table 1: In Vitro Activity of Aprepitant

| Animal Model | Emetic Challenge | Aprepitant Dose | Effect | Reference |

| Ferret | Cisplatin (8 mg/kg, i.p.) | 1 mg/kg, p.o. | Antagonized acute and delayed emesis | [10] |

| Ferret | Cisplatin (8 mg/kg, i.p.) | 0.03 mg/kg, p.o. (with Ondansetron) | Synergistically decreased delayed emesis | [3] |

| Rat | Paclitaxel (cumulative 8 mg/kg, i.p.) | 10 or 20 mg/kg, p.o. | Alleviated neuropathic pain | [11] |

Table 2: In Vivo Efficacy of Aprepitant

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways affected by Aprepitant and the experimental procedures to study them are provided below.

Caption: NK1 Receptor Signaling Pathway and Aprepitant's Mechanism of Action.

Caption: General Experimental Workflow for Preclinical Evaluation of Aprepitant.

Detailed Experimental Protocols

In Vitro Models

1. Competitive Radioligand Binding Assay

This assay quantifies the affinity of Aprepitant for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Cell Lines: HEK293 or CHO-K1 cells stably transfected with the human NK1 receptor are commonly used.[6][12]

-

Protocol:

-

Membrane Preparation: Culture the selected cell line to a high density, harvest the cells, and homogenize them in a cold buffer to isolate the cell membranes. Centrifuge the homogenate and resuspend the membrane pellet in an assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., ¹²⁵I-labeled Substance P), and varying concentrations of unlabeled Aprepitant.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of Aprepitant. Use non-linear regression to calculate the IC₅₀ value, which can then be converted to the inhibition constant (Kᵢ).

-

2. Calcium Flux Functional Assay

This assay measures the functional consequence of NK1 receptor activation (or inhibition) by monitoring changes in intracellular calcium levels.

-

Cell Lines: U2OS or SH-SY5Y cells stably expressing the NK1 receptor are suitable for this assay.[1][2]

-

Protocol:

-

Cell Plating: Seed the NK1R-expressing cells into a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye will increase its fluorescence intensity upon binding to free intracellular calcium.

-

Compound Addition: Add varying concentrations of Aprepitant to the wells and incubate for a predetermined period.

-

Agonist Stimulation: Add a fixed concentration of the NK1 receptor agonist, Substance P, to all wells to stimulate the receptor.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a plate reader equipped for fluorescence detection.

-

Data Analysis: The inhibitory effect of Aprepitant is determined by its ability to reduce the Substance P-induced increase in fluorescence. Plot the percentage of inhibition against the Aprepitant concentration to determine its IC₅₀.

-

In Vivo Models

1. Cisplatin-Induced Emesis in Ferrets

The ferret is a gold-standard model for studying emesis due to its well-developed vomiting reflex.

-

Animals: Male ferrets are typically used.

-

Protocol:

-

Acclimatization: Acclimate the ferrets to the experimental environment.

-

Drug Administration: Administer Aprepitant (or vehicle control) orally at the desired dose and time point before the emetic challenge.

-

Emetic Challenge: Administer a single intraperitoneal (i.p.) injection of cisplatin (e.g., 5-10 mg/kg) to induce both acute and delayed emesis.[3][10][13]

-

Observation: Observe the animals continuously for a defined period (e.g., up to 72 hours) and record the number of retches and vomits. The acute phase is typically the first 24 hours, and the delayed phase is from 24 to 72 hours.

-

Data Analysis: Compare the number of emetic events in the Aprepitant-treated groups to the vehicle-treated control group to determine the antiemetic efficacy.

-

2. Cisplatin-Induced Pica in Rats

Rats do not vomit but exhibit pica (the consumption of non-nutritive substances like kaolin) in response to emetic stimuli, which serves as a surrogate measure of nausea and emesis.[14][15]

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

-

Protocol:

-

Acclimatization: House the rats individually and provide them with pre-weighed amounts of regular food and kaolin for several days to establish baseline consumption.

-

Drug Administration: Administer Aprepitant (or vehicle) orally at the desired doses.

-

Emetic Challenge: Inject the rats with cisplatin (e.g., 6 mg/kg, i.p.) to induce pica.[10]

-

Measurement: Over the next 24-48 hours, measure the consumption of both regular food and kaolin.

-

Data Analysis: An increase in kaolin consumption in the control group indicates a pica response. The efficacy of Aprepitant is determined by its ability to reduce kaolin intake compared to the vehicle-treated group.

-

References

- 1. innoprot.com [innoprot.com]

- 2. Hi-Affi™ NK1 Stable Cell Line - Creative Biolabs [creative-biolabs.com]

- 3. Automated analysis of delayed emesis in the telemetered ferret: detection of synergistic effects of aprepitant and ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. innoprot.com [innoprot.com]

- 7. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aprepitant mitigates paclitaxel-induced neuropathic pain in rats via suppressing inflammatory pathways in dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. genscript.com [genscript.com]

- 13. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemotherapy-induced pica and anorexia are reduced by common hepatic branch vagotomy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of (1R,2S,3R)-Aprepitant and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth pharmacological profile of (1R,2S,3R)-Aprepitant, a selective antagonist of the neurokinin-1 (NK1) receptor, and its primary metabolites. The document outlines its mechanism of action, receptor binding affinity, metabolic pathways, and detailed experimental protocols relevant to its pharmacological assessment.

Introduction

Aprepitant is a potent and highly selective non-peptide antagonist of the human substance P/neurokinin 1 (NK1) receptor.[1] It is clinically utilized for the prevention of both acute and delayed chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[2] Its therapeutic effect is mediated by blocking the binding of Substance P (SP), a key neuropeptide involved in the emetic reflex, to NK1 receptors located in the central and peripheral nervous system.[2][3] Aprepitant undergoes extensive hepatic metabolism, resulting in several metabolites that are significantly less active than the parent compound.[2][4]

Mechanism of Action and Signaling Pathway

Aprepitant exerts its pharmacological effects by competitively binding to and blocking the NK1 receptor, a G-protein coupled receptor (GPCR). The endogenous ligand for this receptor, Substance P, is found in high concentrations in the vomiting center of the brain. When activated by stimuli such as chemotherapy agents, Substance P binds to the NK1 receptor, initiating a signaling cascade that results in the physiological vomiting reflex. By occupying the NK1 receptor, aprepitant prevents this interaction and inhibits the downstream signaling pathways.[3]

The binding of Substance P to the NK1 receptor activates multiple intracellular signaling cascades. Aprepitant's antagonism of the NK1 receptor effectively blocks these downstream pathways, which are implicated in emesis, inflammation, and cell proliferation.

Quantitative Pharmacological Data

Aprepitant demonstrates high affinity and selectivity for the human NK1 receptor. Its metabolites, however, exhibit significantly reduced binding affinities, confirming that the pharmacological activity is primarily driven by the parent compound.[5]

Table 1: Receptor Binding Affinity of Aprepitant

| Receptor | Ligand | Assay Type | IC₅₀ (nM) | Selectivity vs. NK1 |

| Human NK1 | Aprepitant | Radioligand Binding | 0.1 | - |

| Human NK2 | Aprepitant | Radioligand Binding | 4500 | 45,000-fold |

| Human NK3 | Aprepitant | Radioligand Binding | 300 | 3,000-fold |

| Data sourced from radioligand binding assays.[3] |

Table 2: Comparative NK1 Receptor Binding Affinity of Aprepitant and its Metabolites

| Compound | Code | Relationship to Aprepitant | IC₅₀ (nM, approx.) | Fold-Decrease in Affinity vs. Aprepitant |

| This compound | - | Parent Drug | 0.12 | - |

| Metabolite 1 | M-1 | N-dealkylation | 0.48 | 4-fold |

| Metabolite 3 | M-3 | Morpholine ring oxidation | 1.68 | 14-fold |

| Metabolite 4 | M-4 | Morpholine ring oxidation | 30.0 | 250-fold |

| Metabolite 5 | M-5 | Morpholine ring oxidation | 840.0 | 7,000-fold |

| Data derived from a human NK1 receptor binding assay. IC₅₀ values for metabolites are calculated based on the reported fold-decrease in affinity relative to aprepitant (mean IC₅₀ 0.12 nM).[5] |

Metabolism and Pharmacokinetics

Aprepitant is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2C19.[2] The metabolism involves oxidation of the morpholine ring and its side chains, leading to the formation of at least seven metabolites identified in human plasma, all of which are weakly active.[4][6] As a substrate and a moderate inhibitor of CYP3A4, aprepitant has the potential for drug-drug interactions.[2]

Experimental Protocols

NK1 Receptor Radioligand Competition Binding Assay

This protocol outlines a method to determine the binding affinity (IC₅₀) of test compounds for the human NK1 receptor.

Objective: To measure a compound's ability to displace a specific radioligand from the human NK1 receptor, thereby determining its inhibitory constant (Ki).

Materials:

-

Membrane Preparations: From HEK293 or CHO cells stably expressing the human NK1 receptor.

-

Radioligand: [¹²⁵I]-Substance P.

-

Assay Buffer: HEPES buffer (pH 7.4) with MgCl₂, CaCl₂, bovine serum albumin (BSA), and a protease inhibitor like bacitracin.

-

Unlabeled Ligand: Substance P (for non-specific binding).

-

Filtration: Glass fiber filter plates (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

-

Instrumentation: Cell harvester, scintillation counter.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of test compounds. Prepare a working solution of [¹²⁵I]-Substance P at a concentration near its dissociation constant (Kd).

-

Assay Setup: In a 96-well plate, add assay buffer, the appropriate compound dilution, the radioligand, and the membrane preparation to each well.

-

Total Binding wells: Contain radioligand and membranes, but no competing compound.

-

Non-specific Binding (NSB) wells: Contain radioligand, membranes, and a saturating concentration of unlabeled Substance P (e.g., 1 µM).

-

-

Incubation: Incubate the plate at 4°C for 3 hours to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of the wells through the pre-soaked glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filter plate, add scintillation fluid, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol provides a general method for assessing the metabolic stability of aprepitant and identifying its primary metabolites.

Objective: To determine the rate of metabolism (intrinsic clearance) of aprepitant and to identify the metabolites formed by CYP450 enzymes in human liver microsomes (HLMs).

Materials:

-

Test Compound: this compound.

-

Enzyme Source: Pooled Human Liver Microsomes (HLMs).

-

Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Reaction Termination: Acetonitrile or methanol, often containing an internal standard.

-

Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Procedure:

-

Incubation Preparation: Prepare a master mix containing HLMs in phosphate buffer. Pre-warm this mixture in a shaking water bath to 37°C.

-

Initiate Reaction: Add the test compound (aprepitant) to the pre-warmed HLM suspension to start the pre-incubation. Following this, add the NADPH regenerating system to initiate the metabolic reaction. The final concentration of organic solvent (from the drug stock solution) should be kept low (e.g., <1%).

-

Time Points: Aliquots of the reaction mixture are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Immediately terminate the reaction in each aliquot by adding an equal or greater volume of cold acetonitrile (containing an internal standard). This precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug (aprepitant) at each time point. The method should also be configured to detect and identify potential metabolites by scanning for expected mass shifts corresponding to metabolic reactions (e.g., oxidation, dealkylation).

-

Data Analysis:

-

Plot the natural logarithm of the percentage of aprepitant remaining versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂): t₁/₂ = 0.693 / k.

-

Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL).

-

Metabolite structures are elucidated based on their mass-to-charge ratio (m/z) and fragmentation patterns from the MS/MS data.

-

Conclusion

This compound is a highly potent and selective NK1 receptor antagonist. Its pharmacological activity is attributable to the parent molecule, as its numerous metabolites demonstrate substantially lower affinity for the NK1 receptor. The primary route of elimination is through extensive hepatic metabolism, predominantly mediated by CYP3A4. The provided methodologies for receptor binding and in vitro metabolism assays represent standard approaches for the pharmacological characterization of aprepitant and similar compounds, offering a framework for further research and development in this area.

References

Beyond Antiemesis: A Technical Guide to the Repurposing Potential of (1R,2S,3R)-Aprepitant

For Immediate Release

This technical guide explores the expanding therapeutic landscape of (1R,2S,3R)-Aprepitant, a selective, high-affinity antagonist of the neurokinin-1 receptor (NK-1R). While firmly established in preventing chemotherapy-induced and postoperative nausea and vomiting (CINV, PONV), a growing body of preclinical and clinical evidence reveals its significant potential in oncology, inflammatory pain, and chronic pruritus. This document serves as a resource for researchers, scientists, and drug development professionals, consolidating key quantitative data, experimental methodologies, and an analysis of the underlying signaling pathways for these novel applications.

Core Mechanism of Action: The Substance P/NK-1R Axis

Aprepitant exerts its effects by blocking the binding of Substance P (SP), a neuropeptide of the tachykinin family, to the NK-1R.[1][2] This receptor is a G-protein coupled receptor (GPCR) widely distributed throughout the central and peripheral nervous systems. The SP/NK-1R signaling cascade is implicated in a vast array of physiological and pathophysiological processes beyond emesis, including pain transmission, inflammation, cell proliferation, and survival.[3][4][5] It is the antagonism of this fundamental pathway that forms the basis for aprepitant's emerging therapeutic applications.

Application in Oncology

The SP/NK-1R system is frequently overexpressed in various tumor types and is implicated in tumor cell proliferation, survival, migration, and angiogenesis.[3][6] Aprepitant's ability to block this system presents a compelling strategy for a broad-spectrum antitumor agent.[3][7]

Preclinical Evidence: Anti-Proliferative and Pro-Apoptotic Effects

In vitro studies have demonstrated aprepitant's direct antitumor activity. In gallbladder cancer (GBC) cell lines, aprepitant inhibited cell proliferation in a concentration- and time-dependent manner.[3] These findings are part of a larger body of evidence suggesting aprepitant can induce caspase-dependent apoptosis and cause cell cycle arrest in various cancer models, including esophageal squamous cell carcinoma.[8][9]

| Cell Line | Cancer Type | IC50 Value (µM) | Study Reference |

| GBC-SD | Gallbladder Cancer | 11.76 | [3] |

| NOZ | Gallbladder Cancer | 15.32 | [3] |

Table 1: In Vitro Antiproliferative Activity of Aprepitant (24h treatment).

Key Signaling Pathways in Oncology

Aprepitant's anticancer effects are mediated through the modulation of critical intracellular signaling pathways. Studies show it can inhibit the PI3K/Akt/NF-κB axis, which is crucial for tumor cell survival and proliferation.[9][10] In gallbladder cancer, aprepitant has also been shown to induce the activation of MAPK pathways (JNK, ERK, p38), leading to increased apoptosis and inflammation within the tumor microenvironment.[3][11]

Experimental Protocol: Gallbladder Cancer Xenograft Model

This protocol summarizes the methodology used to evaluate the in vivo antitumor effects of aprepitant.[3]

-

Animal Model : Adult male BALB/c nude mice (6–8 weeks old) are used.

-

Cell Implantation : 1.0 x 10⁶ GBC-SD cells are injected subcutaneously into the flank of each mouse.

-

Tumor Growth & Grouping : Tumors are allowed to grow for ten days. Mice are then randomly divided into a control group (vehicle) and a treatment group (aprepitant).

-

Treatment Administration : The treatment group receives intraperitoneal injections of aprepitant (dosage as per study design, e.g., 20 mg/kg) on a specified schedule. The control group receives the vehicle (e.g., saline).

-

Monitoring : Tumor volume is measured regularly (e.g., every 3 days) using calipers (Volume = 0.5 × length × width²). Animal weight and general health are also monitored.

-

Endpoint & Analysis : At the end of the study period (e.g., 28 days), mice are euthanized. Tumors are excised, weighed, and processed for further analysis (e.g., Western blotting, qRT-PCR) to assess protein and gene expression changes.[3]

Clinical Evidence: Breast Cancer Survival

A large, population-based study in Norway involving 13,811 women with early-stage breast cancer provided compelling clinical evidence. The study found that women who received aprepitant as part of their antiemetic regimen during chemotherapy had significantly better survival outcomes.[5][12]

| Breast Cancer Subtype | Hazard Ratio (HR) for Distant Disease-Free Survival (95% CI) | Hazard Ratio (HR) for Breast Cancer-Specific Survival (95% CI) |

| All Patients | 0.89 (0.79 to 1.00) | 0.83 (0.71 to 0.97) |

| Non-luminal | 0.69 (0.56 to 0.83) | 0.64 (0.51 to 0.81) |

| Triple-Negative (TNBC) | 0.66 (0.53 to 0.83) | 0.61 (0.47 to 0.80) |

Table 2: Association of Aprepitant Use with Improved Survival in Early Breast Cancer. [5][12]

Application in Chronic Refractory Pruritus

Substance P is a key mediator in the transmission of itch signals. By blocking NK-1R in the skin and central nervous system, aprepitant can disrupt this pathway, offering relief for patients with chronic pruritus refractory to conventional therapies.[6][10]

Clinical Evidence: Significant Itch Reduction

Multiple case series and pilot studies have demonstrated aprepitant's efficacy in reducing severe pruritus from various etiologies. A consistent and rapid reduction in itch intensity, as measured by the Visual Analogue Scale (VAS), has been observed.

| Pruritus Etiology | Patient Cohort (n) | Dosing Regimen | Mean VAS Score (Baseline) | Mean VAS Score (Post-Treatment) | Study Reference |

| Biological Cancer Tx | 45 | 125mg D1, 80mg D3 & D5 | 8.0 | 0.0 - 1.0 | [9] |

| Solid Tumors | 29 | Varied (e.g., 80mg daily) | 6.96 | 0.93 | [6] |

| Sézary Syndrome | 4 | 80mg daily, then alternate days | 9.0 | Statistically significant reduction | |

| Various (CKD, etc.) | 20 | 80mg daily (mean 6.6 days) | 8.4 | 4.9 | [6] |

Table 3: Summary of Clinical Data on Aprepitant for Chronic Refractory Pruritus.

Experimental Protocol: Clinical Assessment of Pruritus

This outlines a typical protocol for a pilot study assessing aprepitant's antipruritic effects.[9]

Application in Inflammatory and Neuropathic Pain

The SP/NK-1R system is a well-established pathway for pain transmission and neurogenic inflammation. Aprepitant has shown analgesic effects in animal models of inflammatory and neuropathic pain, primarily by suppressing central sensitization mechanisms involving microglia activation in the spinal cord.[8]

Preclinical Evidence: Attenuation of Pain Behaviors

In rodent models, aprepitant administration significantly reduces pain behaviors and inflammation. It has been shown to decrease the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in inflamed tissues.[8] Furthermore, it alleviates mechanical allodynia and thermal hyperalgesia in models of paclitaxel-induced neuropathic pain.[13]

| Animal Model | Aprepitant Dose (i.p.) | Key Finding | Study Reference |

| Formalin-induced inflammatory pain (mouse) | 10-20 mg/kg | Significantly decreased licking/biting time | [8] |

| Carrageenan-induced inflammatory pain (mouse) | 5-20 mg/kg | Relieved pain behavior and tissue inflammation | [8] |

| Paclitaxel-induced neuropathic pain (rat) | 10-20 mg/kg | Effectively alleviated cold and thermal hyperalgesia | [13] |

| Cotton pellet-induced granuloma (rat) | 80 mg/kg | 48.68% inhibition of granuloma formation | [4] |

Table 4: Preclinical Analgesic and Anti-inflammatory Effects of Aprepitant.

Key Signaling Pathways in Analgesia

Aprepitant's analgesic mechanism involves the inhibition of key inflammatory signaling cascades within microglia. Studies have demonstrated that it suppresses the phosphorylation of JNK and p38 MAPK, which in turn inhibits the activation and nuclear translocation of the transcription factor NF-κB. This prevents the subsequent transcription of pro-inflammatory and pro-nociceptive mediators.[8][13]

Experimental Protocol: Carrageenan-Induced Inflammatory Pain Model

This protocol details a common method for inducing and assessing inflammatory pain in rodents.[8]

-

Animal Model : Adult male ICR mice (6–8 weeks old) are used.

-

Grouping : Mice are randomly allocated to control, carrageenan (vehicle), and carrageenan + aprepitant (e.g., 5, 10, and 20 mg/kg) groups.

-

Drug Administration : Aprepitant or vehicle is administered via intraperitoneal (i.p.) injection 30 minutes prior to the inflammatory insult.

-

Induction of Inflammation : 25 µL of 1% carrageenan solution is injected into the plantar surface of the hind paw.

-

Behavioral Testing : Pain behavior is assessed at various time points post-injection. This can include:

-

Mechanical Allodynia : Measured using von Frey filaments to determine the paw withdrawal threshold.

-

Thermal Hyperalgesia : Measured using a hot plate test to determine paw withdrawal latency.

-

Conclusion and Future Directions

The evidence presented in this guide strongly supports the exploration of this compound for therapeutic applications beyond antiemesis. The consistent preclinical and emerging clinical data in oncology, chronic pruritus, and inflammatory pain highlight its potential as a repurposed therapeutic. Its well-established safety profile provides a solid foundation for further investigation.[3]

Future research should focus on larger, randomized controlled trials to confirm the promising results seen in pilot studies, particularly for pruritus and pain. In oncology, further studies are needed to elucidate the precise molecular mechanisms in different cancer types and to establish optimal combination strategies with existing chemotherapeutic and targeted agents. The development of novel formulations or delivery systems to enhance tissue-specific targeting could further unlock the therapeutic potential of this versatile NK-1R antagonist.

References

- 1. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Aprepitant? [synapse.patsnap.com]

- 3. Aprepitant inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajbls.com [ajbls.com]

- 5. Aprepitant use during chemotherapy and association with survival in women with early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aprepitant for the Treatment of Chronic Refractory Pruritus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The efficacy of aprepitant for the prevention of postoperative nausea and vomiting: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aprepitant Inhibits JNK and p38/MAPK to Attenuate Inflammation and Suppresses Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aprepitant for management of severe pruritus related to biological cancer treatments: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Aprepitant inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aprepitant use during chemotherapy and association with survival in women with early breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aprepitant mitigates paclitaxel-induced neuropathic pain in rats via suppressing inflammatory pathways in dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

(1R,2S,3R)-Aprepitant: A Technical Analysis of Interactions with Neurotransmitter Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aprepitant, a selective, high-affinity antagonist of the neurokinin-1 (NK1) receptor, is a cornerstone in the management of chemotherapy-induced and postoperative nausea and vomiting. Its therapeutic efficacy is rooted in the blockade of substance P-mediated signaling in the central nervous system. This technical guide provides an in-depth analysis of the interaction of the active stereoisomer, (1R,2S,3R)-Aprepitant, with other neurotransmitter systems. A review of preclinical and clinical data indicates a highly specific pharmacodynamic profile with minimal direct off-target binding to common neurotransmitter receptors. However, significant indirect interactions arise from its metabolism and effects on cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9, which can alter the pharmacokinetics of co-administered centrally-acting agents. This document details the direct and indirect interaction profiles of Aprepitant, presents available quantitative data, outlines key experimental methodologies for assessing these interactions, and visualizes the core signaling pathways and experimental workflows.

Direct Neurotransmitter Receptor Interactions

This compound (also known by its developmental codes MK-0869 and L-754,030) is characterized by its high affinity and selectivity for the human NK1 receptor.[1][2] Extensive preclinical evaluations, including broad receptor screening panels, have been conducted to determine its off-target binding profile.

Binding Profile Summary

Pharmacological reviews and regulatory submissions indicate that Aprepitant has little to no significant affinity for a wide range of other neurotransmitter receptors, including serotonin (5-HT₃), dopamine, and corticosteroid receptors, at clinically relevant concentrations.[3][4] An early, extensive screening assessment tested Aprepitant at concentrations up to 10 µM against 90 different receptors and enzymes, confirming its high selectivity for the NK1 receptor.[5] While specific binding affinity values (Kᵢ) from a comprehensive panel are not publicly detailed, the available data consistently underscore its specificity.

| Target Class | Representative Receptors/Transporters | Summary of Interaction | Quantitative Data (IC₅₀ or % Inhibition) |

| Neurokinin Receptors | Human NK1 | High-affinity antagonist | Kᵈ: 86 pM; IC₅₀: 0.1 nM[1][6] |

| Human NK2 | Very low affinity | IC₅₀: 4500 nM (>45,000-fold selective vs. NK1)[1] | |

| Human NK3 | Low affinity | IC₅₀: 300 nM (>3,000-fold selective vs. NK1)[1] | |

| Serotonin Receptors | 5-HT₃, others | Little to no affinity | Not publicly available; qualitatively described as insignificant.[3] |

| Dopamine Receptors | D₂, others | Little to no affinity | Not publicly available; qualitatively described as insignificant.[3] |

| Corticosteroid Receptors | Glucocorticoid, Mineralocorticoid | Little to no affinity | Not publicly available; qualitatively described as insignificant.[3] |

Table 1: Summary of this compound's direct binding affinity for neurokinin and other major neurotransmitter receptors.

Primary Target: NK1 Receptor Signaling Pathway

The primary pharmacological action of Aprepitant is the competitive antagonism of the NK1 receptor, which is a G-protein coupled receptor (GPCR) that preferentially binds the neuropeptide Substance P. The canonical signaling pathway initiated by Substance P binding involves the coupling of the NK1 receptor to the Gq/11 family of G-proteins.[7] This activation leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8] These signaling cascades are central to neuronal excitation and the emetic reflex. By blocking this pathway, Aprepitant prevents the downstream effects of Substance P.

Indirect Interactions via Cytochrome P450 (CYP) System

The most significant interactions of Aprepitant with other neurotransmitter systems are indirect, occurring through the modulation of drug-metabolizing enzymes. Aprepitant is a substrate, a moderate inhibitor, and an inducer of CYP3A4, and also an inducer of CYP2C9.[4][9] These interactions can alter the plasma concentrations of co-administered drugs that are substrates for these enzymes, including many antidepressants, antipsychotics, anxiolytics, and opioids.

CYP Enzyme Interaction Profile

| Enzyme | Effect of Aprepitant | Clinical Implication | Example Substrates Affected |

| CYP3A4 | Moderate Inhibition | Increases plasma concentrations of CYP3A4 substrates. A 125mg/80mg regimen increases the AUC of oral midazolam by ~3.3-fold.[10][11] | Midazolam, Alprazolam, Dexamethasone, Oxycodone, Quetiapine[5][12] |

| CYP3A4 | Weak Induction | Potential to decrease plasma concentrations of CYP3A4 substrates after the initial inhibitory phase (post-treatment). | Hormonal contraceptives[12] |

| CYP2C9 | Induction | Decreases plasma concentrations of CYP2C9 substrates. | Warfarin, Tolbutamide[3][5] |

| CYP1A2, CYP2C19 | Minor Substrate/Weak Inhibitor | Not considered clinically significant.[13] | Theophylline (1A2), S-mephenytoin (2C19) |

Table 2: Summary of this compound's interactions with the Cytochrome P450 system.

These interactions are clinically significant. For instance, co-administration of Aprepitant necessitates a dose reduction of dexamethasone, a CYP3A4 substrate also used in antiemetic regimens.[14] Caution is advised when Aprepitant is used with other centrally-acting drugs metabolized by CYP3A4, as elevated concentrations could lead to increased adverse effects.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interactions of Aprepitant.

Radioligand Binding Assay for Receptor Affinity

This in vitro assay determines the affinity of a test compound (e.g., Aprepitant) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Receptor Preparation: Membranes are prepared from cells expressing the human receptor of interest (e.g., NK1, 5-HT₃, D₂) or from homogenized brain tissue.

-

Incubation: A fixed concentration of a specific high-affinity radioligand (e.g., [³H]-Substance P for NK1) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (Aprepitant).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound from unbound radioligand.

-

Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

In Vivo Microdialysis for Neurotransmitter Levels

This in vivo technique measures the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals to assess the effect of a drug administration.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., striatum for dopamine, prefrontal cortex for serotonin).

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Diffusion: Neurotransmitters in the extracellular fluid diffuse across the semi-permeable membrane at the probe's tip and into the aCSF.

-

Sample Collection: The resulting fluid (dialysate) is collected at regular intervals.

-

Drug Administration: After a stable baseline is established, Aprepitant is administered systemically (e.g., orally or intraperitoneally).

-